molecular formula C4H5N3O5S B1205728 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid CAS No. 6953-45-3

5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid

Cat. No. B1205728
CAS RN: 6953-45-3
M. Wt: 207.17 g/mol
InChI Key: KFUWLQOOBWAQPL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

ADPS, as a pyrimidine derivative, is part of a class of compounds known as aromatic heterocyclic compounds . These compounds contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of ADPS is not detailed in the available resources.

Scientific Research Applications

Pyrimidine Derivatives in Drug Development

Pyrimidine derivatives are crucial in the development of antifolate drugs and the study of their interactions with biological molecules. The research on R22(8) motifs in Aminopyrimidine sulfonate/carboxylate interactions has shown that pyrimethamine, a known antifolate drug, forms hydrogen-bonded bimolecular ring motifs with sulfonate groups, mimicking carboxylate anion's mode of association. This property is essential for understanding drug interactions at the molecular level and designing new therapeutic agents with improved efficacy and specificity (Balasubramani, Muthiah, & Lynch, 2007).

Molecular Recognition and Binding

The potentiometric, electrochemical, and fluorescence study of the coordination properties of Eu(III) with nucleobases and PIPES highlights the importance of pyrimidine derivatives in understanding molecular recognition processes. This study provides insights into how these compounds can form complex structures with metals and nucleobases, which is vital for the development of diagnostic and therapeutic tools in biochemistry and molecular biology (Azab, Al-Deyab, Anwar, & Kamel, 2011).

Enzyme Inhibition Studies

Research on 5-(1-Adamantyl) pyrimidines as inhibitors of folate metabolism demonstrates the role of pyrimidine derivatives in inhibiting dihydrofolate reductases, a key enzyme in the folate metabolism pathway. This inhibition is crucial for understanding the mechanism of action of various drugs and for designing new inhibitors to treat diseases such as cancer (Ho, Hakala, & Zakrzewski, 1972).

Synthesis and Chemical Analysis

The synthesis and biological activity of 8-oxadihydropteridines paper illustrates the chemical synthesis of pyrimidine derivatives and their potential as antifolates. This research is fundamental in the chemical analysis and synthesis of new compounds with potential applications in medicine and pharmacology (Lin, Holmes, Dunn, & Skinner, 1979).

Structural and Crystallographic Studies

Studies on the design of two series of 1:1 cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids provide valuable information on the crystal structures of pyrimidine derivatives. These findings are essential for understanding the physical and chemical properties of these compounds, which can be applied in the design of materials and drugs with specific molecular structures (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

properties

IUPAC Name

5-amino-2,4-dioxo-1H-pyrimidine-6-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O5S/c5-1-2(8)6-4(9)7-3(1)13(10,11)12/h5H2,(H,10,11,12)(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUWLQOOBWAQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219786
Record name 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid

CAS RN

6953-45-3
Record name 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006953453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC71308
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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